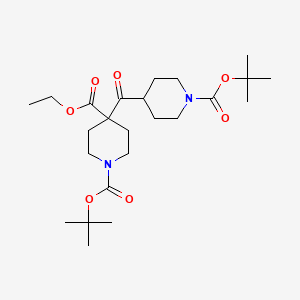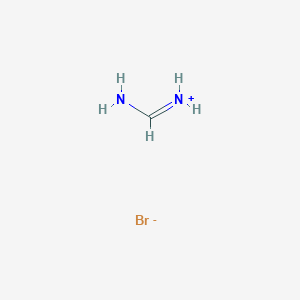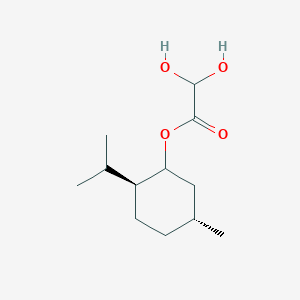
Hexadecenylsuccinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecenylsuccinic anhydride is an organic compound with the molecular formula C20H34O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a hexadecenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Hexadecenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hexadecenyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions may vary, but common parameters include temperatures ranging from 100°C to 150°C and reaction times of several hours.
In industrial production, this compound is often synthesized using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Hexadecenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecenylsuccinic acid.
Esterification: It can react with alcohols to form esters, which are useful in various applications.
Amidation: this compound can react with amines to form amides, which are important intermediates in organic synthesis.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are hexadecenylsuccinic acid, esters, and amides, respectively.
Scientific Research Applications
Hexadecenylsuccinic anhydride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: this compound is used in the modification of biomolecules, such as proteins and polysaccharides, to enhance their properties.
Medicine: It is investigated for its potential use in drug delivery systems, where it can be used to modify the surface properties of nanoparticles.
Industry: this compound is used as an emulsifier in the production of cosmetics, food products, and coatings.
Mechanism of Action
The mechanism of action of hexadecenylsuccinic anhydride involves its ability to react with nucleophiles, such as water, alcohols, and amines. The anhydride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Hexadecenylsuccinic anhydride is similar to other alkenyl succinic anhydrides, such as octenyl succinic anhydride and dodecenyl succinic anhydride. it is unique due to its longer alkenyl chain, which imparts different physical and chemical properties. For example, this compound has higher hydrophobicity compared to its shorter-chain counterparts, making it more suitable for applications requiring enhanced water resistance.
Similar compounds include:
- Octenyl succinic anhydride
- Dodecenyl succinic anhydride
- Hexadecylsuccinic anhydride
These compounds share similar reactivity but differ in their alkenyl chain lengths, which influence their specific applications and properties.
Properties
CAS No. |
133440-59-2 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3-hexadec-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h15-16,18H,2-14,17H2,1H3 |
InChI Key |
RSPWVGZWUBNLQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol](/img/structure/B8033801.png)

![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+);hydrate](/img/structure/B8033823.png)

![N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B8033829.png)
![potassium;[(E)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B8033835.png)



